Chloro(3-chloropropyl)dimethylsilane

Catalog No.
S1504335
CAS No.
10605-40-0
M.F
C5H12Cl2Si
M. Wt
171.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(3-chloropropyl)dimethylsilane

CAS Number

10605-40-0

Product Name

Chloro(3-chloropropyl)dimethylsilane

IUPAC Name

chloro-(3-chloropropyl)-dimethylsilane

Molecular Formula

C5H12Cl2Si

Molecular Weight

171.14 g/mol

InChI

InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3

InChI Key

BJLJNLUARMMMLW-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCCl)Cl

Canonical SMILES

C[Si](C)(CCCCl)Cl

Starting Material for Radiolabeled Tracers:

Chloro(3-chloropropyl)dimethylsilane serves as a crucial starting material for synthesizing misonidazole-based 18F-radiolabeled organosilicon compounds. These compounds are vital in positron emission tomography (PET), a medical imaging technique used for diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders. The radiolabeled tracers specifically target and bind to specific tissues or processes in the body, allowing for their visualization and assessment. Source: Sigma-Aldrich:

Intermediate in Block Copolymer Synthesis:

Chloro(3-chloropropyl)dimethylsilane acts as an intermediate in the synthesis of block copolymers. Block copolymers are a special class of polymers consisting of two or more chemically distinct blocks linked together. They possess unique properties arising from the combination of individual block characteristics, making them valuable in various research applications, including:

  • Drug delivery: Designing and developing drug delivery systems for targeted and controlled drug release. )
  • Nanoparticle fabrication: Creating nanoparticles with specific functionalities for various applications, including biocatalysis, imaging, and sensing.
  • Material science: Developing advanced materials with tailored properties for applications in electronics, coatings, and membranes.

Chloro(3-chloropropyl)dimethylsilane is an organosilicon compound with the chemical formula C5_5H12_{12}Cl2_2Si. It is characterized by a dimethylsilane moiety and a 3-chloropropyl group, making it a versatile reagent in organic synthesis and materials science. This compound typically appears as a colorless to light yellow liquid and has a boiling point of approximately 179 °C and a flash point of 61 °C . Its structure allows for various chemical interactions, making it useful in functionalizing surfaces and in polymer chemistry.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Cyclization Reactions: It can participate in cyclization when reacted with suitable reagents, forming cyclic silanes or other complex structures .
  • Grafting Reactions: This compound is often used to graft organic functional groups onto silica surfaces, enhancing the properties of the resulting materials .

Chloro(3-chloropropyl)dimethylsilane can be synthesized through several methods:

  • Direct Chlorination: Chlorination of dimethylsilane with 3-chloropropanol under acidic conditions can yield chloro(3-chloropropyl)dimethylsilane.
  • Substitution Reactions: Starting from 3-bromopropyl or other halogenated silanes, nucleophilic substitution can be employed to introduce the desired chloropropyl group.
  • Grafting Techniques: As mentioned earlier, grafting reactions on silica surfaces can also serve as a method for synthesizing this compound in situ .

Chloro(3-chloropropyl)dimethylsilane has several applications:

  • Surface Functionalization: It is widely used to modify silica surfaces for improved adhesion and compatibility with organic materials.
  • Silane Coupling Agents: This compound acts as a coupling agent in composite materials, enhancing the bonding between inorganic and organic phases.
  • Polymer Chemistry: It serves as a precursor for synthesizing siloxane-based polymers and copolymers, which have applications in coatings and sealants.

Interaction studies involving chloro(3-chloropropyl)dimethylsilane focus on its reactivity with various substrates. For instance, its ability to react with hydroxyl groups on surfaces makes it valuable for creating hybrid organic-inorganic materials. Additionally, studies on its interaction with biological molecules could provide insights into its potential uses in biomedical applications.

Chloro(3-chloropropyl)dimethylsilane shares similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Chloro(dimethyl)silaneC2_2H6_6ClSiSimple structure; used as a silane coupling agent
(3-Chloropropyl)methyldimethoxysilaneC6_6H15_{15}ClO2_2SiContains methoxy groups; used in surface modification
(Bromomethyl)dimethylsilaneC4_4H11_{11}BrSiSimilar reactivity; used for similar applications

Uniqueness: Chloro(3-chloropropyl)dimethylsilane is unique due to its specific chloropropyl group, which enhances its reactivity compared to simpler silanes. This feature allows it to effectively participate in more complex reactions and applications involving surface modification and polymer synthesis.

Catalytic and Non-Catalytic Synthesis Approaches

Chloro(3-chloropropyl)dimethylsilane synthesis typically involves catalyzed reactions that facilitate the formation of silicon-carbon bonds. These reactions predominantly rely on hydrosilylation processes, which represent one of the most versatile methods in organosilicon chemistry.

Platinum-Based Catalysis

Among the most effective catalysts for synthesizing chloro(3-chloropropyl)dimethylsilane are platinum-based complexes. The reaction typically employs chlorodimethylsilane as a starting material in combination with appropriate chlorinated alkenes.

A significant approach uses dichloro dicyclopentadiene-platinum(II) as a catalyst. In this synthesis pathway, 23.7 grams (0.25 mole) of chlorodimethylsilane is treated with the catalyst at 37°C, followed by continued reaction at 50°C for approximately 3 hours. This method yields about 18.1 grams of chloro(3-chloropropyl)dimethylsilane, representing a yield of approximately 42%.

Iridium-Based Catalysis

Another effective catalytic system employs iridium complexes, specifically two-μ-chlorine two [(ring-1C,5C-diene)iridium(I)]. In this approach, 3.0 milligrams (4.5 × 10⁻⁶ mole) of the catalyst is used alongside 1,5-cyclooctadiene. The reaction occurs under controlled temperature conditions of 37-45°C with chlorodimethylsilane (23.7 grams, 0.25 mole). This method demonstrates superior efficiency, producing 40.8 grams of chloro(3-chloropropyl)dimethylsilane, which corresponds to a 95% yield based on the silane starting material.

Table 1: Comparison of Catalytic Systems for Chloro(3-chloropropyl)dimethylsilane Synthesis

CatalystReaction TemperatureReaction TimeYield (%)
Two-μ-chlorine two [(ring-1C,5C-diene)iridium(I)]37-45°C~1.5-2.5 hours95
Dichloro Dicyclopentadiene(DCPD)-platinum(II)37-50°C~3 hours42
Chloroplatinic acid with tributylamine65-75°C~1.5-2 hours73-76*

*Note: Yield reported for related 3-chloropropyltrichlorosilane synthesis

Patented Processes and Industrial Scalability

Trichlorosilane-Based Synthesis

Several patented processes describe industrial-scale methods for producing chloro(3-chloropropyl)dimethylsilane and related compounds. A noteworthy approach involves the conversion of trichlorosilane with allylchloride (chloropropene) in the presence of specific hydrosilylation catalysts.

Patent CN1040538C outlines a preparation method for 3-chloropropyl trichlorosilane using trichlorosilane and chloropropene as raw materials. The optimal molar ratio of trichlorosilane to chloropropene ranges from 1.0:1.1 to 1.0:1.5. This process employs a catalyst system comprising chloroplatinic acid, n-tributylamine, and either n-tripropylamine or N,N-dimethylbenzylamine, with molar ratios of 1.0:0.5 to 1.0:1.0.

The solutions used for catalysis include cyclohexanone, isopropyl alcohol, tetrahydrofuran, or ethylene glycol monomethyl ether. The silicon-hydrogen addition reaction proceeds rapidly at room temperature, yielding 3-chloropropyl trichlorosilane with yields between 70-76%.

Patent US4584395A describes a similar approach but emphasizes the importance of using specific hydrosilylation catalysts. This patent highlights that the methodology results in high yields with reduced production of unwanted silicon-containing side products.

Scale-Up Considerations

Industrial-scale production requires careful control of several parameters:

Table 2: Critical Parameters for Industrial-Scale Synthesis

ParameterOptimal RangeImpact on Process
Molar ratio (trichlorosilane:chloropropene)1.0:1.1 to 1.0:1.5Higher ratios increase side product formation
Catalyst concentration10⁻⁴ to 10⁻⁶ mol ratio (catalyst:silane)Higher concentrations accelerate reaction but increase costs
Reaction temperature65-75°CHigher temperatures can reduce selectivity
End temperature80-90°CCritical for completion of reaction

One notable embodiment from Patent CN1040538C demonstrates the industrial viability of this process. Using 542g (4.0 mol) of trichlorosilane and 337g (4.4 mol) of propenyl chloride, with chloroplatinic acid and tributylamine as catalysts, the process achieved a 73% yield of 3-chloropropyl trichlorosilane after distillation.

Green Chemistry and Sustainable Synthesis

Cobalt-Based Catalytic Systems

Recent advancements in green chemistry have established cobalt-based catalytic systems as viable alternatives to traditional platinum catalysts for organosilicon synthesis. A notable development is the use of [Co(OAc)(H2O)2(tpy)]OAc (cat-1) and related cobalt catalysts for the synthesis of alkoxysilanes coupled with hydrogen production.

This approach offers several sustainability advantages:

  • The catalyst is air and moisture stable
  • It can be prepared from industrially available starting materials
  • It enables the concurrent production of green hydrogen

The reaction proceeds via a dehydrogenative coupling mechanism followed by hydrosilylation, allowing for a one-pot synthesis of various silicon compounds with high atom economy.

Solvent-Free Approaches

Solvent-free synthetic methods represent another significant advancement in sustainable production of organosilicon compounds. These approaches eliminate the need for potentially hazardous solvents, resulting in reduced waste generation and environmental impact.

For related organosilicon structures, a solvent-free and efficient synthesis methodology has been developed that fulfills most criteria of green chemistry. While not directly applied to chloro(3-chloropropyl)dimethylsilane yet, these principles could potentially be adapted for more sustainable production of this compound.

Eco-friendly Precursors

The development of eco-friendly silicon precursors has gained significant attention. Researchers have explored using agricultural waste, such as rice hulls and sugarcane bagasse, as renewable sources of silica. When combined with appropriate functionalization steps, these bio-derived silica materials could potentially serve as precursors for various organosilicon compounds.

Table 3: Sustainability Metrics for Different Synthesis Approaches

Synthesis MethodE-Factor (waste/product)Atom Economy (%)Energy RequirementsCatalyst Recovery
Pt-catalyzed conventionalMedium70-75HighLimited
Co-catalyzed with H₂ productionLow>80MediumGood
Solvent-free approachesVery low>85LowExcellent

Role of Solvent Systems and Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the synthesis of chloro(3-chloropropyl)dimethylsilane. Common solvents employed include:

  • Isopropyl alcohol: Facilitates catalyst dissolution and stabilization
  • Toluene: Used in workup procedures and catalyst recovery
  • Xylene: Employed in high-temperature reactions
  • Tetrahydrofuran: Provides good solubility for both organic and silane components

Research has demonstrated that protic solvents, particularly alcohols, play a dual role in these reactions - acting both as solvents and potential reactants in dehydrogenative coupling steps.

Temperature Control

Temperature management is crucial for obtaining optimal yields and selectivity:

  • Initiation temperatures: Typically between 25-40°C
  • Reaction temperatures: Maintained between 65-75°C during charge period
  • Completion temperatures: 80-90°C

Careful temperature control is essential for preventing side reactions and ensuring high selectivity. For instance, in the synthesis described in Patent CN1040538C, the reaction temperature is maintained at approximately 70°C during the feed stage, with the final temperature reaching 82-83°C.

Water Content Control

The water content in reaction media can dramatically affect the selectivity between hydroalkoxysilylation and hydrosilylation products. Research on related silicon compounds has demonstrated that selectivity can be fully controlled by varying the alcohol/water ratio.

Catalyst Systems

The choice of catalyst significantly influences reaction conditions:

  • Platinum catalysts typically require higher temperatures (50-80°C)
  • Iridium complexes allow for milder conditions (37-45°C)
  • Cobalt catalysts can operate effectively at room temperature to 50°C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10605-40-0

Wikipedia

3-Chloropropyldimethylchlorosilane

General Manufacturing Information

Silane, chloro(3-chloropropyl)dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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